ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Description
Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a synthetic organic compound with the molecular formula C18H19BrN2O5S. It is characterized by the presence of a bromophenyl sulfonyl group, a methylglycyl moiety, and an ethyl ester of benzoic acid.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-bromophenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUGMQIFXVWPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromophenyl sulfonic acid with thionyl chloride.
Coupling with N-methylglycine: The bromophenyl sulfonyl chloride is then reacted with N-methylglycine in the presence of a base such as triethylamine to form the N-[(4-bromophenyl)sulfonyl]-N-methylglycyl intermediate.
Esterification: The intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the sulfonyl group.
Hydrolysis: 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoic acid.
Scientific Research Applications
Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its structural features that may inhibit bacterial growth.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between sulfonyl-containing compounds and biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl sulfonyl group is known to interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl group and has shown potential as an antimicrobial agent.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with similar structural features and biological activity.
Uniqueness
Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to its combination of a bromophenyl sulfonyl group and an ethyl ester of benzoic acid, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in medicinal and materials science applications, setting it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
